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Compound of Interest

Compound Name: S-phenyl benzenecarbothioate

CAS No.: 884-09-3

Cat. No.: B187754

Get Quote

Executive Summary
S-phenyl benzenecarbothioate (also known as S-phenyl thiobenzoate) occupies a critical

"Goldilocks" zone in acyl transfer reagents. Unlike alkyl thioesters (e.g., S-ethyl), which are

kinetically sluggish, or highly activated esters (e.g., acid chlorides), which are moisture-

sensitive, S-phenyl thioesters offer a balance of bench-top stability and chemoselective

reactivity.

This guide provides an objective analysis of PhCOSPh, focusing on its utility in Native

Chemical Ligation (NCL) and aminolysis. The data presented confirms that the enhanced

leaving group ability of thiophenol (

6.6) compared to alkanethiols (

~10.5) drives a reactivity profile that is 10–100x faster than alkyl analogs while maintaining
resistance to background hydrolysis.
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To understand the utility of S-phenyl benzenecarbothioate, one must analyze the electronic

environment of the carbonyl carbon.

Electronic Activation
Thioesters are inherently more reactive toward nucleophiles than oxygen esters due to poor

orbital overlap between the sulfur

orbital and the carbon

orbital. This prevents the resonance stabilization seen in oxygen esters, leaving the carbonyl
carbon more electrophilic.

The S-Phenyl Advantage: In S-phenyl thioesters, the sulfur atom is attached to a phenyl ring.

The leaving group is the thiophenolate anion (

).

Inductive Effect: The phenyl ring acts as an electron sink, further polarizing the C-S bond.

Leaving Group Stability: The

of the conjugate acid (thiophenol) is 6.62, significantly lower than ethanethiol (10.6). This
makes

a superior leaving group.

Reactivity Hierarchy Diagram
The following diagram illustrates the relative reactivity of common acyl donors based on leaving

group

and resonance effects.
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Reactivity Scale

Low Reactivity
(Storage Stable)

High Reactivity
(In Situ Use)

Alkyl Thioester
(S-Ethyl)

pKa(LG) ~10.6

S-Phenyl Thioester
(PhCOSPh)

pKa(LG) ~6.6

 Increased Electrophilicity S-2-Pyridyl Thioester
(Corey-Nicolaou)

pKa(LG) ~3.4

 Nitrogen Activation Acid Chloride
(PhCOCl)

 Max Reactivity 

Click to download full resolution via product page

Figure 1: Reactivity hierarchy of acyl donors. S-phenyl thioesters provide intermediate

activation suitable for controlled acylation.

Comparative Performance Data
The following data compares S-phenyl benzenecarbothioate against common alternatives in

the context of aminolysis (reaction with amines to form amides) and hydrolysis.

Leaving Group & Kinetic Parameters[1][2][3]
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Thioester Type
Leaving Group
(LG)

LG
Relative
Aminolysis
Rate*

Hydrolytic
Stability (

, pH 7)

S-Alkyl (e.g., S-

Ethyl)
Ethanethiol 10.6 1.0 (Baseline) High (> 7 days)

S-Phenyl

(PhCOSPh)
Thiophenol 6.6 ~50–100x

Moderate (Hours

to Days)

S-Benzyl
Benzyl

mercaptan
9.4 ~2–5x High

S-2-Pyridyl 2-Thiopyridone -0.7** >1000x Low (Minutes)

O-Phenyl

(PhCOOPh)
Phenol 10.0 < 0.1x Moderate

*Relative rates are approximate and solvent-dependent. Data derived from standard aminolysis

profiles [1][2]. **Effective pKa due to tautomerization to thione form.

Critical Analysis
Vs. S-Alkyl: S-phenyl is the superior choice when reaction time is critical. Alkyl thioesters

often require heating or harsh catalysts (e.g.,

) to drive conversion. S-phenyl reacts at room temperature.

Vs. O-Phenyl: Despite phenol having a lower

than ethanethiol, O-phenyl esters are less reactive toward amines than S-alkyl thioesters
because the oxygen lone pair donates strongly into the carbonyl, reducing electrophilicity. S-
phenyl lacks this resonance, making it significantly more potent.

Experimental Protocols
Synthesis of S-Phenyl Benzenecarbothioate
This protocol utilizes a Schotten-Baumann-type approach, optimized for yield and purity.
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Reagents:

Benzoyl Chloride (1.0 equiv)[1][2]

Thiophenol (1.0 equiv) [Caution: Stench]

Pyridine (1.2 equiv) or NaOH (1.1 equiv)

Dichloromethane (DCM) or Methanol

Workflow:

Preparation: Dissolve thiophenol (10 mmol) in DCM (20 mL) at 0°C.

Base Addition: Add pyridine (12 mmol) dropwise. The solution may warm slightly.

Acylation: Add benzoyl chloride (10 mmol) dropwise over 10 minutes.

Reaction: Stir at room temperature for 3 hours. Monitor by TLC (Hexane:EtOAc 9:1).[3]

Workup: Wash organic layer with 1M HCl (to remove pyridine), then Sat.

, then Brine.

Isolation: Dry over

, concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary.

Expected Yield: 85-95% as a white crystalline solid.

Kinetic Validation (Aminolysis Assay)
To verify the reactivity of your specific batch against an alkyl control:

Setup: Prepare a 10 mM solution of S-phenyl benzenecarbothioate in Acetonitrile.

Nucleophile: Prepare 100 mM Benzylamine in Acetonitrile (Pseudo-first-order conditions).

Monitoring: Mix 1:1 in a quartz cuvette. Monitor the disappearance of the thioester peak

(approx 270 nm) or appearance of the amide using UV-Vis spectroscopy.
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Calculation: Plot

vs time to determine

.

Application in Native Chemical Ligation (NCL)
S-phenyl thioesters play a specific role in NCL, particularly when "thiol-thioester exchange" is

the bottleneck.

Mechanism of Action
In NCL, a transthioesterification occurs between the peptide thioester and the N-terminal

cysteine of the coupling partner. S-phenyl esters accelerate this step because the leaving

group (

) is a better leaving group than the incoming alkyl thiolate of the cysteine.
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Figure 2: Pathway of Native Chemical Ligation using S-phenyl thioesters. The initial

transthioesterification is accelerated by the PhS leaving group.

Strategic Use Case
Use S-phenyl benzenecarbothioate (or peptide-SPh derivatives) when:

Ligation is slow: Steric hindrance at the ligation site requires a more active thioester.

In situ activation: You can generate S-phenyl species in situ by adding thiophenol (2-5% v/v)

to an unreactive alkyl thioester ligation mixture. This generates the reactive S-phenyl

intermediate transiently [3].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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